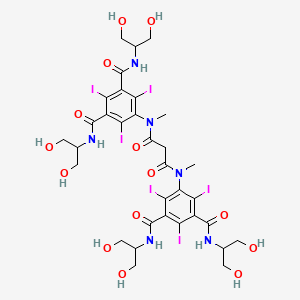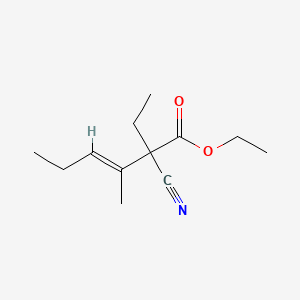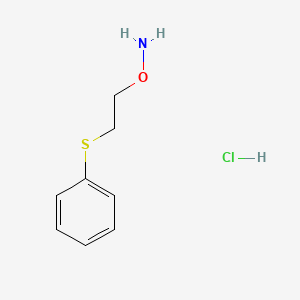
iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate is a coordination complex that involves iron(II) ions and the ligand 2,4,6-tripyridin-2-yl-1,3,5-triazine. This compound is known for its application in the spectrophotometric determination of iron due to its ability to form colored complexes with iron ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tripyridin-2-yl-1,3,5-triazine typically involves the reaction of pyridine-2-carbaldehyde with ammonia and formaldehyde under acidic conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions
Complexation: The primary reaction involving this compound is its complexation with iron(II) ions to form a colored complex.
Substitution: The iron(II) complex can undergo substitution reactions with other ligands such as 2,2′,6,2″-terpyridine.
Common Reagents and Conditions
Reagents: Pyridine-2-carbaldehyde, ammonia, formaldehyde, iron(II) sulfate.
Conditions: Acidic medium, controlled temperature, and pH conditions.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
Spectrophotometric Determination: Used as a reagent for the colorimetric determination of iron in various samples.
Biology
Biochemical Assays: Employed in assays to measure iron levels in biological samples such as blood serum.
Medicine
Industry
Mecanismo De Acción
The compound exerts its effects through the formation of a coordination complex with iron(II) ions. The ligand 2,4,6-tripyridin-2-yl-1,3,5-triazine acts as a tridentate ligand, binding to the iron ion through its nitrogen atoms. This complex formation results in a color change that can be measured spectrophotometrically . The reaction mechanism involves both associative and dissociative pathways, depending on the pH and concentration of the reagents .
Comparación Con Compuestos Similares
Similar Compounds
2,2′-Bipyridine: Another ligand that forms complexes with iron(II) ions but with different spectral properties.
1,10-Phenanthroline: Similar to 2,4,6-tripyridin-2-yl-1,3,5-triazine in its ability to form colored complexes with iron(II) ions.
2,2′,6,2″-Terpyridine: Forms stable complexes with iron(II) ions and is used in similar spectrophotometric applications.
Uniqueness
The uniqueness of iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate lies in its high sensitivity and specificity for iron(II) ions, making it an excellent reagent for the spectrophotometric determination of iron in various samples .
Propiedades
Número CAS |
68510-43-0 |
|---|---|
Fórmula molecular |
C36H24FeN12O4S |
Peso molecular |
776.6 g/mol |
Nombre IUPAC |
iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate |
InChI |
InChI=1S/2C18H12N6.Fe.H2O4S/c2*1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15;;1-5(2,3)4/h2*1-12H;;(H2,1,2,3,4)/q;;+2;/p-2 |
Clave InChI |
MHBZPZCLMXLZSG-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.[O-]S(=O)(=O)[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)



![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)

![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)
